molecular formula C10H14N2O2 B10906393 1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid

1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid

Cat. No.: B10906393
M. Wt: 194.23 g/mol
InChI Key: YYGCNPJOBYKGSI-UHFFFAOYSA-N
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Description

1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method starts with the reaction of cyclopentanone with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with an appropriate carboxylic acid derivative, such as ethyl acetoacetate, under acidic or basic conditions to yield the desired pyrazole compound .

Industrial Production Methods

For industrial-scale production, the synthesis route may be optimized for higher yields and cost-effectiveness. This often involves the use of phase-transfer catalysts and continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopentyl-3-methyl-1H-pyrazole-4-carboxylic acid stands out due to its unique cyclopentyl and methyl substitutions, which confer distinct chemical properties and reactivity compared to other pyrazole derivatives. This uniqueness makes it a valuable compound for specialized applications in research and industry .

Properties

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

1-cyclopentyl-3-methylpyrazole-4-carboxylic acid

InChI

InChI=1S/C10H14N2O2/c1-7-9(10(13)14)6-12(11-7)8-4-2-3-5-8/h6,8H,2-5H2,1H3,(H,13,14)

InChI Key

YYGCNPJOBYKGSI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C(=O)O)C2CCCC2

Origin of Product

United States

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